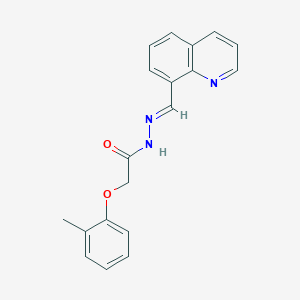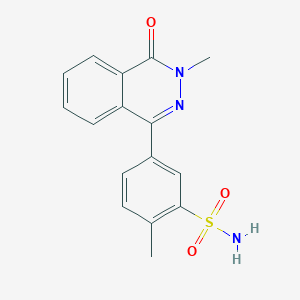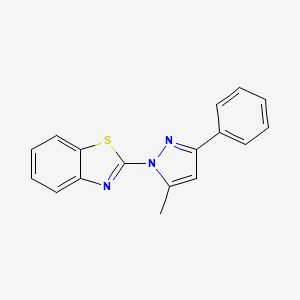
2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide often involves condensation reactions. For example, a related compound was synthesized by the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009). Another approach involved reacting methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford the carbohydrazide, followed by treatment with substituted phenyl iso/thioisocyanates to yield various derivatives (A. Saeed et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals intricate details about their conformation and bonding. The crystal structure of a similar compound, (2-methyl-phenoxy)-acetohydrazide, showed that it crystallizes in the monoclinic system with specific unit cell parameters, highlighting the precise geometric arrangement of atoms in the crystal (N. Sharma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through various reactions, including the formation of Schiff bases through condensation, which is a common pathway for synthesizing these types of compounds. For instance, a related Schiff base was synthesized by a condensation reaction, showcasing the compound's reactivity and potential for forming complex structures (Li Jia-ming, 2009).
Applications De Recherche Scientifique
Nonlinear Optical Materials
Hydrazones, including compounds similar to "2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide," have been synthesized and studied for their third-order nonlinear optical properties. These materials are potential candidates for optical device applications such as optical limiters and optical switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).
Synthesis and Characterization of New Compounds
Research has focused on synthesizing and characterizing new compounds based on the structural framework of quinolines, including various derivatives of acetohydrazides. These studies provide insights into the chemical properties and potential applications of these compounds in different areas of chemistry (Saeed et al., 2014).
Antimicrobial Activities
Several studies have synthesized novel imines and thiazolidinones derivatives from acetohydrazide precursors, demonstrating significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Corrosion Inhibition
Acetohydrazide derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic mediums. The inhibition efficiencies of these compounds increase with concentration, offering a promising avenue for protecting metals against corrosion (Yadav et al., 2015).
Anticancer Agents
Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, synthesized from phenoxyacetic acids, have shown promising anticancer properties against a panel of cell lines derived from various cancer types. This research indicates the potential of such compounds in cancer therapy (Holla et al., 2002).
Chemosensors
Compounds based on quinoline and similar structures have been developed as chemosensors, showing good selectivity and sensitivity towards specific metal ions in aqueous conditions. These materials could be useful in environmental monitoring and analytical chemistry (Yang et al., 2015).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-6-2-3-10-17(14)24-13-18(23)22-21-12-16-8-4-7-15-9-5-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXIMEODXPUQAW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)



![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)
